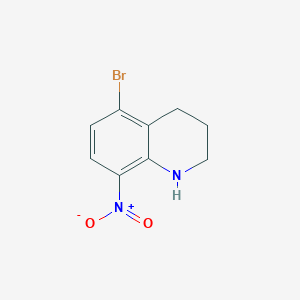

5-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline

Description

Bromine’s Roles:

- Electrophilic Directing : Bromine’s +M (-I) effect activates specific positions for further substitution, enabling precise functionalization.

- Cross-Coupling Compatibility : Bromine serves as a leaving group in Suzuki-Miyaura and Buchwald-Hartwig reactions, facilitating carbon-carbon and carbon-heteroatom bond formation.

- Lipophilicity Modulation : The bromine atom increases logP values, improving membrane permeability in bioactive analogs.

Nitro Group’s Roles:

- Electron Withdrawal : The -NO₂ group deactivates the aromatic ring, directing subsequent reactions to meta/para positions and stabilizing reactive intermediates.

- Redox Flexibility : Nitro groups are reducible to amines (-NH₂), enabling access to aminotetrahydroquinolines for drug candidate libraries.

- Hydrogen Bonding : The nitro group participates in non-covalent interactions with biological targets, enhancing binding affinity in enzyme inhibitors.

| Substituent | Electronic Effect | Key Reactivity |

|---|---|---|

| Bromine (C-5) | -I, +M | Electrophilic substitution, cross-coupling |

| Nitro (C-8) | Strong -I, -M | Reduction, hydrogen bonding |

Properties

IUPAC Name |

5-bromo-8-nitro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O2/c10-7-3-4-8(12(13)14)9-6(7)2-1-5-11-9/h3-4,11H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARXTALIZCJRBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2NC1)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline typically involves the bromination and nitration of 1,2,3,4-tetrahydroquinoline. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of automated systems and reactors can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Sodium ethoxide or potassium tert-butoxide in an appropriate solvent.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: 5-Amino-8-nitro-1,2,3,4-tetrahydroquinoline.

Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antinociceptive Activity

Research has indicated that derivatives of tetrahydroquinoline compounds, including 5-bromo-8-nitro-1,2,3,4-tetrahydroquinoline, exhibit promising antinociceptive properties. A study focused on the synthesis of related compounds demonstrated that certain derivatives effectively inhibited nitric oxide synthase (nNOS), which plays a critical role in pain pathways. For instance, a specific enantiomer of tetrahydroquinoline was shown to reverse thermal hyperalgesia in rat models when administered at a dose of 30 mg/kg .

Anticancer Properties

The compound has also been evaluated for its antiproliferative effects on various cancer cell lines. A library of related compounds was synthesized and tested against human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780). The results indicated that some derivatives exhibited significant antiproliferative activity, suggesting potential for development as anticancer agents .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound. The introduction of different substituents at specific positions on the quinoline ring can dramatically influence biological activity. For example:

| Compound | Substituent | Activity |

|---|---|---|

| 5-Bromo-8-nitro | Nitro group at position 8 | Enhanced nNOS inhibition |

| 5-Bromo-7-methyl | Methyl group at position 7 | Increased selectivity against eNOS |

These modifications have been systematically studied to identify the most potent and selective inhibitors for therapeutic applications .

Synthetic Methodologies

The synthesis of this compound employs various methodologies that enhance yield and purity. Notable methods include:

- One-Pot Synthesis : A streamlined approach allowing multiple reactions to occur simultaneously, significantly reducing synthesis time.

- Chiral Auxiliary Techniques : Utilization of chiral auxiliaries to produce enantiomerically pure compounds enhances the pharmacological profile of synthesized derivatives.

These synthetic strategies not only facilitate the production of this compound but also contribute to the development of a diverse library of related compounds for further biological evaluation .

Mechanism of Action

The mechanism of action of 5-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

- 5-Bromo-1,2,3,4-tetrahydroquinoline

- 8-Nitro-1,2,3,4-tetrahydroquinoline

- 5-Bromo-8-hydroxy-1,2,3,4-tetrahydroquinoline

Uniqueness

5-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline is unique due to the presence of both bromine and nitro groups on the tetrahydroquinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it a valuable molecule for various research applications.

Biological Activity

5-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound is a derivative of tetrahydroquinoline characterized by the presence of bromine and nitro functional groups. These substitutions are crucial for its biological activity. The compound's molecular formula is , which influences its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in disease pathways. Its structural similarity to biologically active molecules enhances its binding affinity to these enzymes.

- Receptor Binding : this compound interacts with various receptors, influencing signaling pathways that regulate cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and shown effectiveness in inhibiting their growth. The mechanism likely involves disruption of bacterial cell membrane integrity or interference with metabolic pathways.

Anticancer Activity

The compound has demonstrated significant anticancer properties in vitro against several human cancer cell lines. Notably:

- Cell Lines Tested : It has been evaluated against prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) cancer cells.

- Inhibition Concentrations : The compound's IC50 values indicate potent activity; for instance, it showed effective cytotoxic effects at low concentrations compared to standard chemotherapeutics like 5-fluorouracil .

| Cell Line | IC50 Value (µM) | Reference Compound |

|---|---|---|

| DU-145 | X.XX | 5-FU |

| HeLa | X.XX | 5-FU |

| A549 | X.XX | 5-FU |

| HepG2 | X.XX | 5-FU |

| MCF-7 | X.XX | 5-FU |

Neuroprotective Effects

Given its structural characteristics, there is ongoing research into the neuroprotective effects of this compound. It is hypothesized that it may protect neuronal cells from oxidative stress and apoptosis through modulation of signaling pathways related to neurodegenerative diseases.

Case Studies

- Anticancer Efficacy : A study evaluated the efficacy of this compound against HeLa cells and reported a significant reduction in cell viability compared to untreated controls. The study highlighted the compound's ability to induce apoptosis through caspase activation .

- Antimicrobial Studies : Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics.

Q & A

Basic: What synthetic strategies are effective for preparing 5-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline?

Answer:

The synthesis typically involves sequential functionalization of the tetrahydroquinoline scaffold. A common approach is:

Core formation : Construct the tetrahydroquinoline backbone via cyclization of substituted anilines with cyclic ketones or via reduction of quinoline derivatives (e.g., catalytic hydrogenation or hydrosilane-mediated reduction, as demonstrated for 6-Bromo-1,2,3,4-tetrahydroquinoline using TiO2-S catalysts ).

Bromination : Introduce bromine at the 5-position using electrophilic brominating agents (e.g., NBS or Br₂ in controlled conditions).

Nitration : Achieve regioselective nitration at the 8-position using mixed acid (HNO₃/H₂SO₄) or milder nitrating agents (e.g., AcONO₂ in acetic acid).

Steric hindrance from the tetrahydroquinoline ring and electronic effects of the bromine substituent influence nitration regioselectivity .

Advanced: How can conflicting NMR data for brominated tetrahydroquinolines be resolved?

Answer:

Conflicts often arise from solvent effects, tautomerism, or impurities. For this compound:

- ¹H/¹³C NMR assignments : Compare with structurally similar compounds, such as 6-Bromo-1,2,3,4-tetrahydroquinoline (δ 7.05–6.34 ppm for aromatic protons; δ 143.1–21.6 ppm for carbons ).

- Dynamic effects : Use variable-temperature NMR to detect conformational changes.

- 2D techniques : HSQC and HMBC correlations can clarify ambiguous peaks, especially in crowded aromatic regions .

Basic: What spectroscopic and chromatographic methods validate purity and structure?

Answer:

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., ESI-MS for brominated analogs shows isotopic peaks for Br⁷⁹/Br⁸¹, as seen in C₁₈H₂₂BrNO₄ ).

- ¹H/¹³C NMR : Assign protons and carbons using coupling constants and DEPT experiments.

- HPLC/GC-MS : Detect impurities; retention times should match standards.

- TLC : Monitor reaction progress (e.g., Rf 0.65 for related compounds in ethyl acetate/hexane ).

Advanced: How do computational models predict reactivity in cross-coupling reactions?

Answer:

Density Functional Theory (DFT) calculations can:

Map electron density : Identify reactive sites (e.g., bromine at C5 as a leaving group in Suzuki-Miyaura couplings).

Assess steric effects : Simulate transition states to evaluate accessibility of the nitro group at C8 for further functionalization.

Compare with experimental data : Validate predictions using crystallographic data from analogs like 5-Bromo-5-bromomethyl-2-phenyl-1,2,3,4-tetrahydroquinoline .

Basic: What are the stability considerations for storing this compound?

Answer:

- Light sensitivity : Store in amber vials to prevent nitro group decomposition.

- Temperature : Keep at –20°C under inert gas (N₂/Ar) to avoid oxidation.

- Moisture control : Use desiccants, as hygroscopicity may alter reactivity.

Refer to safety protocols for nitroaromatics, which are prone to exothermic decomposition .

Advanced: How can contradictory bioactivity results be addressed in pharmacological studies?

Answer:

- Purity verification : Re-test using orthogonal methods (e.g., HPLC vs. NMR) to rule out impurity-driven artifacts.

- Solubility optimization : Use DMSO/water mixtures or surfactants to ensure uniform compound dispersion.

- Control experiments : Compare with structurally related compounds (e.g., 5-Acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one ) to isolate the role of the nitro and bromine groups.

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and P95 respirators during synthesis .

- Ventilation : Use fume hoods to limit inhalation of nitro group-derived fumes.

- Waste disposal : Neutralize acidic byproducts before disposal, following institutional guidelines .

Advanced: What mechanistic insights explain reduced yields in large-scale syntheses?

Answer:

- Mass transfer limitations : Stirring efficiency impacts nitro group introduction; use high-shear mixers.

- Heat dissipation : Exothermic nitration steps require controlled cooling (e.g., ice baths or jacketed reactors).

- Byproduct formation : Monitor intermediates via inline IR or Raman spectroscopy to optimize reaction quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.